molecular formula C13H15F3N2O2 B11841473 Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate

Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate

Cat. No.: B11841473
M. Wt: 288.27 g/mol
InChI Key: STXURQFQMWACFK-UHFFFAOYSA-N
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Description

Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a trifluoromethyl group, and a piperazine ring. It has a molecular formula of C13H15F3N2O2 and a molecular weight of 288.27 g/mol

Preparation Methods

The synthesis of Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of piperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Another method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the piperazine ring .

Chemical Reactions Analysis

Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or modulate neurotransmitter receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its chemical properties, making it a valuable candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a piperazine ring and a trifluoromethyl group, which significantly influences its biological interactions. The trifluoromethyl group increases lipophilicity and stability, enhancing binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 3-(trifluoromethyl)piperazine under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases such as triethylamine facilitating the reaction. Purification methods often include recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the piperazine ring aids in membrane permeability, allowing the compound to reach its target sites effectively .

Pharmacological Applications

Research indicates that this compound exhibits various pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of piperazine compounds can inhibit cancer cell proliferation. For instance, modifications in related compounds have shown cytotoxic effects against several human cancer cell lines, indicating potential for further development .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have demonstrated effectiveness in inhibiting PHGDH (phosphoglycerate dehydrogenase), which is crucial in cancer metabolism .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Inhibition Studies : A study focused on piperazine derivatives found that certain modifications led to significant inhibition of cancer cell lines such as MiaPaCa2 and U87 glioblastoma. Compounds were evaluated for their growth inhibition potential, with some showing GI50 values below 20 µM .
  • Metabolic Stability : Research on similar piperazine derivatives indicated that the incorporation of trifluoromethyl groups can enhance metabolic stability in human liver microsomes, suggesting improved pharmacokinetic profiles for drug development .

Comparative Analysis

The following table summarizes the biological activity and characteristics of this compound compared to other related compounds:

Compound NameBiological ActivityGI50 (µM)Notes
This compoundAntitumor potential<20Enhanced binding due to trifluoromethyl group
Piperazine derivative AModerate cytotoxicity>50Less effective against U87 glioblastoma
Piperazine derivative BStrong enzyme inhibition<15Effective against PHGDH

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

benzyl 3-(trifluoromethyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-18(7-6-17-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2

InChI Key

STXURQFQMWACFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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